7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Description
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms at the 7 and 8 positions enhances its chemical stability and biological activity.
Properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVTXOFDWKYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine . The reaction conditions often include the use of solvents such as acetonitrile and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Functionalization via Nucleophilic Substitution
The compound serves as a precursor for pyrimidine conjugates with antiviral applications. Reactions involve:
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Hydrazinolysis : Treatment with hydrazine monohydrate in ethanol, followed by HCl hydrolysis to yield primary amines.
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Chloropyrimidine Substitution : Coupling with chloropyrimidines (e.g., 2-chloropyrimidine) in nBuOH with Et₃N at reflux (75–87% yield) .
Example Reaction with 2-Chloropyrimidine:
Reagents : (S)-7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine, 2-chloropyrimidine, Et₃N, nBuOH
Conditions : Reflux for 8 hours
Yield : 87%
Lewis Acid-Catalyzed SN2 Ring-Opening and Cyclization
A two-step protocol for benzoxazine synthesis involves:
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SN2 Ring-Opening : Lewis acid-catalyzed reaction of aziridines with 2-halophenols.
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Cu(I)-Mediated Cyclization : Intramolecular C–N bond formation (99% de and ee) .
| Step | Conditions | Outcome |
|---|---|---|
| SN2 Ring-Opening | Lewis acid (e.g., ZnCl₂) | Activated intermediate |
| Cu(I)-Catalyzed Cyclization | Mild conditions | 99% de, >99% ee |
Key Findings and Trends
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Enantioselectivity : Zinc chloride and chiral ligands (e.g., WingPhos) are critical for achieving ≥99% ee.
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Efficiency : Mitsunobu and Cu(I)-catalyzed methods offer rapid reaction times (10 minutes to 8 hours).
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Pharmaceutical Relevance : Despite moderate antiviral activity, the compound’s structural versatility supports its role in antibiotic synthesis .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral potential of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives.
Case Study: Synthesis of Pyrimidine Conjugates
A series of pyrimidine conjugates incorporating 7,8-difluoro-3,4-dihydro-3-methyl-2H-benzoxazine were synthesized to evaluate their antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus. The results indicated that while these compounds displayed some activity against HSV-1, they did not show significant efficacy against influenza A .
Table 1: Antiviral Activity of Pyrimidine Conjugates
| Compound | Virus Tested | Activity Level |
|---|---|---|
| 5a | HSV-1 | Moderate |
| 5b | HSV-1 (Acyclovir-resistant) | Low |
| 5c | Influenza A (H1N1) | No significant activity |
Anticancer Applications
The compound has also been investigated for its anticancer properties. It has shown potential as an inhibitor of key signaling pathways involved in cancer progression.
Mechanisms of Action:
- Inhibition of PI3Kα : Research indicates that derivatives of this benzoxazine act as potent inhibitors of the PI3Kα signaling pathway, which is crucial for cell proliferation and survival in cancer cells. In vitro studies demonstrated that certain derivatives significantly reduced phospho-Akt levels in various cancer cell lines .
- Inhibition of CDK9 : The compound has been identified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein implicated in transcriptional regulation and various hematologic malignancies. In treated cell lines, it caused a rapid decrease in survival markers such as Mcl-1 and c-Myc, suggesting its potential to induce apoptosis in tumor cells.
Table 2: Anticancer Activity Overview
| Activity Type | Mechanism | Cell Lines Tested | Observations |
|---|---|---|---|
| Antiproliferative | PI3Kα Inhibition | HCT-116, MDA-MB-231 | Significant reduction in cell viability |
| Apoptosis Induction | CDK9 Inhibition | MV4-11 | Induced apoptosis via decreased survival markers |
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods including the Mitsunobu reaction facilitated by zinc chloride. This method allows for high enantiomeric purity and efficient formation of the compound .
Mechanism of Action
The mechanism of action of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antiviral activity against HSV-1 is attributed to its ability to inhibit viral replication by interfering with viral DNA polymerase . The presence of fluorine atoms enhances its binding affinity and specificity for the target enzymes.
Comparison with Similar Compounds
Similar Compounds
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: This compound is similar in structure but contains a methyl group at the 3 position.
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives: Various derivatives with different substituents at the nitrogen or oxygen atoms have been synthesized and studied for their biological activities.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
Biological Activity
7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzoxazine ring with two fluorine substituents at the 7 and 8 positions, which may enhance its reactivity and biological properties. Research into this compound is still emerging, with studies focusing on its synthesis, biological evaluation, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of fluorine atoms can influence the compound's lipophilicity and binding affinity to biological targets. The following table summarizes key structural features and their implications for biological activity:
| Feature | Description | Implications |
|---|---|---|
| Fluorine Substituents | Two fluorine atoms at positions 7 and 8 | Potentially enhances antiviral and antibacterial properties |
| Benzoxazine Ring | Cyclic structure contributing to stability | May facilitate interactions with biological targets |
| Reactivity | Capable of nucleophilic substitution reactions | Enables synthesis of derivatives with varied activities |
Antiviral Properties
Recent studies have focused on the antiviral potential of this compound and its derivatives. Research indicates that this compound exhibits activity against viral strains such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1). For example:
- Pyrimidine Conjugates : A series of pyrimidine conjugates synthesized from this compound showed varying degrees of antiviral activity. Notably, the compounds displayed significant efficacy against HSV-1, including acyclovir-resistant strains. However, they did not demonstrate substantial activity against influenza A .
Anticancer Activity
The cytotoxic effects of this compound derivatives have also been evaluated. Some derivatives exhibited selective cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | Cytotoxic Activity |
|---|---|---|
| Compound 1d | MCF-7 (breast cancer) | High |
| Compound 1e | HeLa (cervical cancer) | Moderate |
| Compound 1f | A549 (lung cancer) | Low |
These findings suggest that modifications to the benzoxazine structure can enhance selective cytotoxicity towards tumor cells while minimizing effects on normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in viral replication or cancer cell proliferation. For instance:
- The compound has been shown to affect serotonin receptors (5HT3), which may play a role in its pharmacological profile .
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antiviral Evaluation : A study synthesized various derivatives and assessed their antiviral activities against HSV-1 and H1N1. Results indicated that specific structural modifications could enhance antiviral efficacy .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of benzoxazine derivatives on multiple cancer cell lines. The results demonstrated promising selectivity for certain derivatives against cancer cells compared to non-cancerous cells .
Q & A
Q. What established synthetic routes are available for 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives?
A common method involves cyclization of 2-aminophenol derivatives with dihaloalkanes (e.g., 1,2-dibromoethane), followed by fluorination or acylation steps. For example, fluorination can be achieved using fluorinating agents like Selectfluor or via electrophilic substitution. Post-cyclization modifications, such as dichloroacetylation, are also employed to introduce functional groups . Alternative routes include Lewis acid-catalyzed ring-opening of aziridines with halogenated phenols, followed by Cu(I)-mediated intramolecular cyclization .
Q. How can researchers confirm the molecular structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm fluorine substitution patterns and backbone structure (e.g., aromatic protons, methylene groups in the dihydro ring).
- IR spectroscopy : Identifies characteristic absorptions for C-F bonds (~1100–1250 cm⁻¹) and benzoxazine rings.
- ESI-MS : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Confirms empirical formula.
- X-ray crystallography : Resolves absolute configuration and crystal packing (critical for derivatives with chiral centers) . Note: Commercial suppliers like Sigma-Aldrich do not provide analytical data, requiring independent verification .
Q. What are the key spectroscopic markers for identifying fluorine substitution patterns in benzoxazine derivatives?
- In 19F NMR , deshielding effects from adjacent fluorine atoms (e.g., 7,8-difluoro substitution) produce distinct splitting patterns.
- 1H NMR couplings (e.g., JHF) between fluorine and neighboring protons can resolve regiochemistry.
- IR C-F stretches vary based on electronic environments (e.g., 1150 cm⁻¹ for aromatic C-F vs. 1250 cm⁻¹ for aliphatic C-F) .
Advanced Research Questions
Q. What strategies optimize reaction yields in synthesizing fluorinated benzoxazine derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
- Catalysis : Cu(I) or Pd catalysts improve cyclization rates and regioselectivity .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during fluorination.
- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates high-purity products .
Q. How should discrepancies in analytical data between commercial suppliers and published studies be addressed?
- Independent validation : Re-run NMR, MS, and elemental analysis using in-house standards.
- Cross-reference multiple sources : Compare with peer-reviewed protocols (e.g., X-ray data from published crystallographic studies) .
- Batch variability : Document lot-specific supplier data and assess impurities via LC-MS .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for fluorination or cyclization steps to identify energy barriers.
- Molecular docking : Predict binding affinities if the compound is studied for biological targets (e.g., enzyme inhibition).
- QSAR : Correlate substituent effects (e.g., fluorine position) with physicochemical properties .
Q. How can researchers design biological assays to evaluate the bioactivity of benzoxazine derivatives?
- Target selection : Prioritize enzymes or receptors with known interactions with benzoxazines (e.g., kinase inhibitors).
- In vitro assays : Use cell lines expressing fluorescent reporters for high-throughput screening of anti-inflammatory or cytotoxic effects.
- Dose-response studies : Establish IC50 values with controls for fluorinated analogs to assess potency .
Data Contradiction Analysis
- Case : A supplier-provided 7,8-difluoro derivative lacks expected 19F NMR signals.
- Resolution : Verify synthesis steps for unintended dehalogenation. Re-examine reaction conditions (e.g., excess base may remove fluorine). Compare with literature-reported spectra .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
